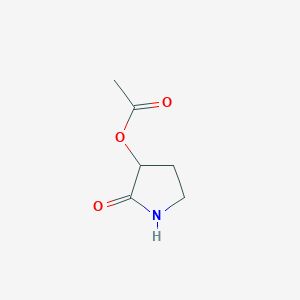

2-Oxopyrrolidin-3-yl acetate

Description

Properties

IUPAC Name |

(2-oxopyrrolidin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)10-5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUKOHCESPDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxopyrrolidin-3-yl Acetate

Introduction

2-Oxopyrrolidin-3-yl acetate is a derivative of the pyrrolidinone core, a structural motif of significant interest in medicinal chemistry and drug development. Pyrrolidinone-containing compounds exhibit a wide range of biological activities, and the introduction of an acetate group at the 3-position can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially influencing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Oxopyrrolidin-3-yl acetate, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Oxopyrrolidin-3-yl acetate is most efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-hydroxy-2-pyrrolidinone, followed by its acetylation. This approach allows for the isolation and purification of the intermediate, ensuring the final product's high purity.

Part 1: Synthesis of 3-Hydroxy-2-pyrrolidinone

The precursor, 3-hydroxy-2-pyrrolidinone, can be synthesized via several reported methods. A common and effective route involves the cyclization of a suitable amino acid derivative. For the purpose of this guide, we will outline a general, reliable method.

Experimental Protocol: Synthesis of 3-Hydroxy-2-pyrrolidinone

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of a gamma-amino-beta-hydroxy butyric acid derivative in a suitable high-boiling point solvent, such as dimethylformamide (DMF).

-

Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 3-hydroxy-2-pyrrolidinone.

Part 2: Acetylation of 3-Hydroxy-2-pyrrolidinone to Yield 2-Oxopyrrolidin-3-yl Acetate

The final step in the synthesis is the esterification of the hydroxyl group of 3-hydroxy-2-pyrrolidinone. A standard and high-yielding method for this transformation is the use of acetic anhydride with a base catalyst, such as pyridine.

Causality Behind Experimental Choices:

-

Acetic Anhydride: This is a powerful and readily available acetylating agent that reacts with the hydroxyl group to form the acetate ester.

-

Pyridine: Pyridine serves as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst, activating the acetic anhydride.

Experimental Protocol: Synthesis of 2-Oxopyrrolidin-3-yl Acetate

-

Reaction Setup: To a solution of 3-hydroxy-2-pyrrolidinone in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added pyridine under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

-

Acetylation: Acetic anhydride is added dropwise to the cooled solution with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for a period determined by TLC monitoring.

-

Quenching and Extraction: Once the reaction is complete, it is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-Oxopyrrolidin-3-yl acetate is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.[1][2]

Self-Validating System:

The progress of both synthetic steps should be meticulously monitored by TLC to ensure the completion of the reaction and to identify the formation of any byproducts. The final product's purity should be confirmed by High-Performance Liquid Chromatography (HPLC) before proceeding to detailed characterization.[3]

Visualizing the Synthesis

Caption: Synthetic pathway for 2-Oxopyrrolidin-3-yl acetate.

Characterization of 2-Oxopyrrolidin-3-yl Acetate

A thorough characterization of the synthesized 2-Oxopyrrolidin-3-yl acetate is crucial to confirm its identity, purity, and structure. The following techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | 7.5 - 8.5 | broad singlet | 1H |

| CH -OAc | 5.0 - 5.5 | multiplet | 1H |

| CH ₂-CH₂ | 3.2 - 3.6 | multiplet | 2H |

| CH ₂-CH-OAc | 2.2 - 2.6 | multiplet | 2H |

| CH ₃ | 2.0 - 2.2 | singlet | 3H |

¹³C NMR Spectroscopy (Predicted) [4][5][6][7]

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (amide) | 170 - 175 |

| C =O (ester) | 168 - 172 |

| C H-OAc | 65 - 75 |

| C H₂-N | 40 - 50 |

| C H₂-CH₂ | 25 - 35 |

| C H₃ | 20 - 25 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[8][9][10][11]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amide) | 3200 - 3400 (broad) |

| C=O stretch (amide) | 1650 - 1690 (strong) |

| C=O stretch (ester) | 1735 - 1750 (strong) |

| C-O stretch (ester) | 1000 - 1300 |

| C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[12]

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

-

Loss of Acetoxy Group: A significant fragment resulting from the cleavage of the C-O bond of the ester, leading to a [M - 59]⁺ peak.

-

Loss of Acetyl Group: A fragment corresponding to the loss of the acetyl group, resulting in a [M - 43]⁺ peak.

-

Pyrrolidinone Ring Fragments: Various fragments arising from the cleavage of the pyrrolidinone ring.

Workflow for Characterization

Caption: Workflow for the characterization of 2-Oxopyrrolidin-3-yl acetate.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 2-Oxopyrrolidin-3-yl acetate and a comprehensive strategy for its characterization. The provided protocols and expected analytical data will serve as a valuable resource for researchers engaged in the synthesis of novel pyrrolidinone derivatives for potential applications in drug discovery and development. The principles and techniques outlined herein are foundational and can be adapted for the synthesis and analysis of a broader range of related compounds.

References

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Human Metabolome Database. [Link]

- Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues.

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

FTIR spectra of compound 3. ResearchGate. [Link]

-

Functional group profiling of medicinal plants using FTIR spectroscopy. Journal of Medicinal Plants Research. [Link]

-

Analysis of functional group using FTIR. ResearchGate. [Link]

-

Synthesis of the studied compounds 1–13. Method A: acetic anhydride... ResearchGate. [Link]

-

Synthesis of pyrrolidinoindolines from 2-(2-oxo-3-indolyl)acetates: scope and limitations. National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

I have FTIR spectrum, how could i determine the functional groups? ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]

-

Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. ResearchGate. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

-

2-(2-Oxopyrrolidin-1-yl)ethyl acetate. PubChem. [Link]

-

Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkat USA. [Link]

-

3-(2-Oxopyrrolidin-1-yl)propyl acetate. PubChem. [Link]

- Purification of organic compounds using surrogate stationary phases on reversed phase columns.

- Purification of organic compounds by surfactant mediated preparative hplc.

-

¹H/¹³C HSQC NMR Spectrum for Leuprolide Acetate. ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. [Link]

- Method for purifying terlipressin acetate.

Sources

- 1. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents [patents.google.com]

- 2. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]

- 3. CN102775475A - Method for purifying terlipressin acetate - Google Patents [patents.google.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) [hmdb.ca]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Visualizer loader [nmrdb.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Oxopyrrolidin-3-yl acetate: Synthesis, Structure, and Potential Applications

This technical guide provides a comprehensive overview of 2-Oxopyrrolidin-3-yl acetate, a substituted γ-lactam. Due to the limited direct experimental data on this specific molecule, this document presents a robust, scientifically-grounded pathway for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential utility of novel pyrrolidinone derivatives.

Introduction: The Significance of the 2-Pyrrolidinone Scaffold

The 2-pyrrolidinone (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs stems from its unique combination of physicochemical properties. The lactam functionality provides a rigid backbone for the precise spatial orientation of substituents, while also participating in hydrogen bonding interactions with biological targets.[2] Derivatives of 2-pyrrolidinone have demonstrated a wide array of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[3][4][5]

This guide focuses on a specific, yet underexplored derivative: 2-Oxopyrrolidin-3-yl acetate. We will delineate a plausible synthetic route, predict its key chemical and spectroscopic properties based on established principles and data from analogous structures, and discuss its potential applications in drug discovery and development.

Proposed Synthesis of 2-Oxopyrrolidin-3-yl acetate

The synthesis of 2-Oxopyrrolidin-3-yl acetate can be logically approached via a two-step sequence starting from the readily available chiral precursor, (S)-malic acid. This pathway involves the formation of the key intermediate, (S)-3-hydroxy-2-pyrrolidinone, followed by its acetylation.

Caption: Proposed synthetic pathway for 2-Oxopyrrolidin-3-yl acetate.

Step 1: Synthesis of (S)-3-hydroxy-2-pyrrolidinone from (S)-Malic Acid

The initial step involves the conversion of (S)-malic acid to (S)-3-hydroxy-2-pyrrolidinone. This transformation can be achieved through a one-pot reaction involving amidation and subsequent thermal cyclization. A detailed experimental protocol based on established literature procedures is provided below.[6][7]

Experimental Protocol: Synthesis of (S)-3-hydroxy-2-pyrrolidinone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-malic acid (1 equivalent) in an excess of aqueous ammonia (e.g., 28-30% solution).

-

Amidation: Stir the solution at room temperature for 1 hour to ensure the complete formation of the ammonium salt of malic acid monoamide.

-

Thermal Cyclization: Heat the reaction mixture to 130-140 °C. Water and excess ammonia will distill off. Continue heating for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the crude product is purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield (S)-3-hydroxy-2-pyrrolidinone as a white crystalline solid.

Step 2: Acetylation of (S)-3-hydroxy-2-pyrrolidinone

The final step is the acetylation of the secondary hydroxyl group of (S)-3-hydroxy-2-pyrrolidinone. This is a standard esterification reaction that can be efficiently carried out using acetic anhydride in the presence of a base catalyst like pyridine.

Experimental Protocol: Acetylation of (S)-3-hydroxy-2-pyrrolidinone

-

Reaction Setup: Dissolve (S)-3-hydroxy-2-pyrrolidinone (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1-1.5 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Oxopyrrolidin-3-yl acetate can be further purified by column chromatography on silica gel.

Predicted Chemical Properties and Structure of 2-Oxopyrrolidin-3-yl acetate

The chemical structure and key physicochemical properties of 2-Oxopyrrolidin-3-yl acetate are summarized below.

| Property | Predicted Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | (2-oxopyrrolidin-3-yl) acetate |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and moderately soluble in water |

| Boiling Point | Estimated to be >250 °C (decomposes) |

| Melting Point | Estimated to be in the range of 20-50 °C |

Caption: Chemical structure and basic properties of 2-Oxopyrrolidin-3-yl acetate.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with known spectra of 2-pyrrolidinone and ethyl acetate.[2][3][4][8]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.5 | br s | 1H | N-H |

| ~5.2-5.4 | dd | 1H | H-3 |

| ~3.3-3.5 | m | 2H | H-5 |

| ~2.3-2.5 | m | 1H | H-4a |

| ~2.0-2.2 | m | 1H | H-4b |

| ~2.1 | s | 3H | -OCOCH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C=O (lactam) |

| ~170-172 | C=O (ester) |

| ~70-73 | C-3 |

| ~40-43 | C-5 |

| ~28-31 | C-4 |

| ~20-22 | -OCOCH₃ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, broad | N-H stretch |

| ~1740-1760 | Strong | C=O stretch (ester) |

| ~1680-1700 | Strong | C=O stretch (lactam) |

| ~1230-1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 143 would be expected. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 100, and the loss of the entire acetate group (CH₃COO, 59 Da) to give a fragment at m/z 84. Further fragmentation of the pyrrolidinone ring would also be observed.

Potential Biological Activities and Applications

While specific biological data for 2-Oxopyrrolidin-3-yl acetate is not available, the broader class of 3-substituted-2-oxopyrrolidinone derivatives has been investigated for a range of therapeutic applications.

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of pyrrolidinone derivatives against various cancer cell lines.[2][8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The introduction of different substituents at the C3 position can significantly modulate the anticancer potency and selectivity.[4]

-

Antimicrobial Activity: The pyrrolidinone scaffold is also a promising platform for the development of novel antimicrobial agents.[5][10] Derivatives have shown activity against both bacterial and fungal pathogens.

-

Neuroprotective Effects: Certain pyrrolidinone derivatives, most notably the racetams, are known for their nootropic and neuroprotective properties.[1][3] These compounds are thought to modulate neurotransmitter systems and protect neurons from various insults.

The presence of the acetate group at the C3 position of the 2-pyrrolidinone ring in 2-Oxopyrrolidin-3-yl acetate introduces a potential site for enzymatic hydrolysis in vivo, which could release 3-hydroxy-2-pyrrolidinone. This suggests that 2-Oxopyrrolidin-3-yl acetate could act as a prodrug, and its biological activity profile may be influenced by its metabolic fate.

Conclusion

This technical guide has outlined a feasible synthetic route to 2-Oxopyrrolidin-3-yl acetate and provided a detailed prediction of its chemical and spectroscopic properties. Based on the known biological activities of related 2-pyrrolidinone derivatives, this compound represents an interesting target for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the successful synthesis and experimental characterization of 2-Oxopyrrolidin-3-yl acetate, followed by a thorough evaluation of its biological activities to unlock its therapeutic potential.

References

-

Spectra of ethyl acetate. (n.d.). Retrieved from [Link]

-

What distinct peaks would you expect in the IR spectrum of ethyl acetate? - Proprep. (n.d.). Retrieved from [Link]

- Pyrrolidone derivatives. (2001). CNS Drugs, 15(3), 229–238.

-

Ethyl acetate. (n.d.). Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

-

2-Pyrrolidone | C4H7NO | CID 12025. (n.d.). PubChem. Retrieved from [Link]

-

2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols.

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxopyrrolidin-3-yl acetate: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 2-Oxopyrrolidin-3-yl acetate, providing a comprehensive overview of its chemical identity, and exploring its synthetic pathways and potential applications within drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and the broader class of 2-oxopyrrolidinone derivatives to offer valuable insights for researchers in the field.

Core Molecular Attributes

2-Oxopyrrolidin-3-yl acetate is a small molecule characterized by a five-membered lactam ring with an acetate group at the 3-position. This seemingly simple structure holds potential for diverse chemical modifications and biological interactions.

| Identifier | Value | Source |

| CAS Number | 42491-95-2 | N/A |

| Molecular Formula | C₆H₉NO₃ | N/A |

| Molecular Weight | 143.14 g/mol | N/A |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The most direct synthetic route would be the esterification of 3-hydroxy-2-pyrrolidinone with an acetylating agent. This precursor, 3-hydroxy-2-pyrrolidinone, can be synthesized through various reported methods.

The Pyrrolidinone Core: A Scaffolding Approach to Novel Therapeutics – A Literature Review of 2-Oxopyrrolidin-3-yl Acetate and its Analogs

Introduction: The pyrrolidinone ring, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of novel therapeutic agents across a wide range of disease areas, including infectious diseases, oncology, and neurology.[2][3] This in-depth technical guide focuses on 2-Oxopyrrolidin-3-yl acetate and its analogs, exploring their synthesis, chemical characteristics, and diverse pharmacological activities. By examining the structure-activity relationships of these derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The Core Moiety: Synthesis and Functionalization of the 2-Oxopyrrolidinone Scaffold

The synthetic accessibility of the 2-oxopyrrolidinone core is a key factor driving its exploration in drug discovery. A common and efficient route to the precursor, 3-hydroxy-2-pyrrolidinone, involves the cyclization of γ-amino-β-hydroxybutyric acid. This precursor serves as a versatile platform for further functionalization, particularly at the hydroxyl group, to generate a diverse library of analogs.

The target molecule of this review, 2-Oxopyrrolidin-3-yl acetate, can be readily synthesized through the acetylation of 3-hydroxy-2-pyrrolidinone. While specific literature detailing this exact transformation is not abundant, the synthesis of its N-substituted analogs, such as 3-acetoxy-1-ethyl-2-pyrrolidinone and 3-acetoxy-1-benzyl-2-pyrrolidinone, has been described.[4] This is typically achieved by reacting the corresponding 3-bromo-2-pyrrolidinone derivative with potassium acetate, suggesting a straightforward and adaptable method for producing a variety of 3-acetoxy-2-pyrrolidinone compounds.

Experimental Protocol: Synthesis of N-Substituted 3-Acetoxy-2-pyrrolidinones

This protocol is adapted from the synthesis of 3-acetoxy-1-ethyl-2-pyrrolidinone.[4]

Materials:

-

N-substituted 3-bromo-2-pyrrolidinone

-

Potassium acetate

-

18-crown-6 (catalyst)

-

Appropriate solvent (e.g., acetonitrile)

Procedure:

-

To a solution of N-substituted 3-bromo-2-pyrrolidinone in the chosen solvent, add an excess of potassium acetate and a catalytic amount of 18-crown-6.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 3-acetoxy-2-pyrrolidinone.

Biological Activities and Therapeutic Potential of 2-Oxopyrrolidinone Analogs

Derivatives of the 2-oxopyrrolidinone scaffold have demonstrated a remarkable breadth of biological activities, highlighting their potential in various therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 2-oxopyrrolidinone derivatives. For instance, novel oxazolidinones incorporating a 2-oxopyrrolidine moiety have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, amides derived from 2-oxopyrrolidine-5-carboxylic acid have been investigated as potential anti-tubercular agents, with some analogs exhibiting potent activity against Mycobacterium tuberculosis.[6] One study identified that a 3-bromo-2-fluorophenyl substituted oxopyrrolidine-2-carboxamide displayed anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, while other derivatives showed activity at an MIC of 6.25 µg/mL.[6] The antimicrobial activity of 2-pyrrolidone-5-carboxylic acid itself has also been documented against various spoilage bacteria.[7]

| Compound Class | Target Organism | Activity (MIC) | Reference |

| 3-bromo-2-fluorophenyl oxopyrrolidine-2-carboxamide | Mycobacterium tuberculosis | 3.12 µg/mL | [6] |

| 4-bromo phenyl, difluoro phenyl and phenyl piperizine substituted oxapyrrolidine-2-carboxamide | Mycobacterium tuberculosis | 6.25 µg/mL | [6] |

| 2-Oxo-pyrrolidinyl Oxazolidinones | Gram-positive and Gram-negative bacteria | Good activity | [5] |

Anticancer Activity

The 2-oxopyrrolidinone scaffold has also emerged as a promising framework for the development of anticancer agents. A variety of derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[2] For example, certain 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties have demonstrated potent anticancer activity.[2] The versatility of the pyrrolidine ring allows for the introduction of various substituents, leading to compounds with diverse mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation.[1]

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of 2-pyrrolidinone derivatives.[8][9] These compounds have been investigated for their ability to mitigate cognitive impairment in models of neurodegenerative diseases like Alzheimer's disease.[8][9] The proposed mechanisms of action often involve the modulation of neurotransmitter systems and the reduction of oxidative stress in the brain.[8][9] A drug composition containing pyroglutamic acid (a derivative of 2-oxopyrrolidinone) and pyrrolidone has been shown to have a significant neuroprotective effect in models of brain ischemia.[10]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of 2-oxopyrrolidinone analogs are intricately linked to their structural features. The nature and position of substituents on the pyrrolidinone ring play a crucial role in determining their potency and selectivity. For instance, in the context of anti-tubercular agents, the presence of electron-withdrawing groups on the phenyl ring of 2-oxopyrrolidine-5-carboxamide derivatives appears to be important for their activity.[6] In anticancer derivatives, the specific heterocyclic moieties attached to the core scaffold significantly influence their cytotoxic potency.[2] A comprehensive understanding of these structure-activity relationships is vital for the rational design of more effective and targeted therapeutic agents.

Future Perspectives

The 2-oxopyrrolidinone scaffold continues to be a fertile ground for the discovery of new drug candidates. The synthetic tractability of this core allows for the generation of large and diverse chemical libraries for high-throughput screening. Future research in this area will likely focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their clinical development.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds will be essential for translating their in vitro activity to in vivo efficacy.

-

Exploration of New Therapeutic Areas: The broad spectrum of biological activities associated with this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

Conclusion

2-Oxopyrrolidin-3-yl acetate and its analogs represent a promising class of compounds with a wide array of biological activities. The versatility of the 2-oxopyrrolidinone core provides a robust platform for the development of novel therapeutics for a variety of diseases. Through continued research and a deeper understanding of their structure-activity relationships and mechanisms of action, these compounds hold the potential to address significant unmet medical needs.

Visualizations

Synthesis of 2-Oxopyrrolidin-3-yl Acetate

Caption: Synthetic pathway to 2-Oxopyrrolidin-3-yl acetate.

General Structure of Biologically Active 2-Oxopyrrolidinone Analogs

Caption: Key substitution points on the 2-oxopyrrolidinone scaffold.

References

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

-

Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. ResearchGate. [Link]

-

Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Indian Journal of Chemistry. [Link]

-

Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. National Institutes of Health. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. ResearchGate. [Link]

-

Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

(5Z)-3-acetyl-5-(benzylsulfanylmethylidene)-4-hydroxypyrrolidin-2-one - ChemSynthesis. ChemSynthesis. [Link]

-

The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations | Request PDF. ResearchGate. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health. [Link]

-

Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. [Link]

-

Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives | Request PDF. ResearchGate. [Link]

-

Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. Journal of Food Protection. [Link]

-

Rational Design and Biological Evaluation of Pyrrolidinone-Based ACE2 Inhibitors as Potential Therapeutic Agents Against SARS-CoV-2. IRIS Unibas. [Link]

-

Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

[Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. PubMed. [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Royal Society of Chemistry. [Link]

-

(R)-3-Hydroxypyrrolidin-2-one. PubChem. [Link]

-

(R)-3-Hydroxypyrrolidin-2-one (77510-50-0). Chemchart. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of 2-Oxopyrrolidin-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxopyrrolidin-3-yl acetate, a key heterocyclic motif, holds a significant position in the landscape of medicinal and process chemistry. As a versatile synthetic intermediate, its strategic importance is underscored by its role in the construction of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and synthetic evolution of this compound, from its foundational preparative methods to modern, efficient, and stereoselective strategies. We will delve into the chemical principles underpinning various synthetic routes, offer detailed experimental protocols, and explore its application in the synthesis of notable pharmaceutical compounds. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics, providing both a historical perspective and practical, actionable insights into the synthesis and utilization of this valuable building block.

Introduction: The Significance of the 3-Oxygenated-2-Pyrrolidinone Scaffold

The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, five-membered lactam structure provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of an oxygenated substituent at the 3-position, as seen in 2-Oxopyrrolidin-3-yl acetate, further enhances its synthetic utility. The acetate group not only serves as a protected hydroxyl function but can also act as a leaving group or be hydrolyzed to the corresponding alcohol, 3-hydroxy-2-pyrrolidinone, a chiral building block of considerable interest.[2][3] The stereochemistry at this C3 position has been shown to be a critical determinant of biological activity in many contexts, driving the development of enantioselective syntheses.[2]

This guide will trace the historical development of synthetic routes to 2-Oxopyrrolidin-3-yl acetate, examining the evolution of methodologies from classical approaches to modern catalytic and chemoenzymatic strategies. Furthermore, we will highlight its role as a pivotal intermediate in the synthesis of important pharmaceuticals, thereby illustrating its enduring relevance in drug discovery and development.

Early Synthetic Approaches and Discovery

While a singular "discovery" paper for 2-Oxopyrrolidin-3-yl acetate is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of 3-substituted-2-pyrrolidinones. Early synthetic efforts were primarily focused on the preparation of the precursor, 3-hydroxy-2-pyrrolidinone, and its subsequent functionalization.

A foundational and still relevant approach to the synthesis of 2-Oxopyrrolidin-3-yl acetate involves a two-step sequence starting from a 3-halo-2-pyrrolidinone. This method highlights a classic nucleophilic substitution at the C3 position.

Synthesis via Halogenated Intermediates

A key strategy for the introduction of the acetoxy group at the 3-position of the pyrrolidinone ring is through the displacement of a halide. A representative and effective procedure involves the reaction of 3-bromo-2-pyrrolidinone with potassium acetate.

The causality behind this experimental choice lies in the good leaving group ability of the bromide and the nucleophilicity of the acetate anion. The use of a phase-transfer catalyst, such as 18-crown-6, is crucial for enhancing the solubility and reactivity of the potassium acetate in an aprotic solvent like acetonitrile, thereby facilitating the SN2 reaction.[2]

Experimental Protocol: Synthesis of 3-Acetoxy-2-pyrrolidinone (11a) [2]

-

Reaction Setup: To a solution of 3-bromo-2-pyrrolidinone (1.0 g, 6.1 mmol) in dry acetonitrile, add potassium acetate (2.4 g, 24 mmol) and 18-crown-6 (0.050 g, 0.2 mmol).

-

Reaction Execution: Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate to obtain the crude solid product. Purify the crude product by column chromatography.

This method is also applicable to the synthesis of N-substituted analogs, demonstrating its versatility.[2]

Evolution of Synthetic Methodologies

The synthetic landscape for accessing 2-Oxopyrrolidin-3-yl acetate and its hydroxy precursor has evolved significantly, driven by the need for greater efficiency, scalability, and stereochemical control.

Synthesis of the Precursor: 3-Hydroxy-2-pyrrolidinone

The availability of 3-hydroxy-2-pyrrolidinone is critical, as it is the immediate precursor to 2-Oxopyrrolidin-3-yl acetate via acetylation. A variety of synthetic routes to this key intermediate have been developed.

-

From Malic Acid: (S)-Malic acid serves as a versatile chiral starting material for the enantioselective synthesis of (S)-3-hydroxy-2-pyrrolidinone.[4] This approach leverages the inherent stereochemistry of the natural product to construct the chiral pyrrolidinone core.

-

Reductive Rearrangement: A more recent strategy involves the reductive rearrangement of 4,5-disubstituted 3-hydroxy-2-pyrrolidinones, which provides access to the unsubstituted nitrogen variant, ready for further functionalization.[5]

-

Cyclization of Amino Acids: The lactam cyclization of 4-amino-(S)-2-hydroxybutyric acid is another route to optically pure (S)-3-hydroxy-2-pyrrolidinone.[6]

Modern and Enantioselective Approaches

The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric syntheses of 3-substituted pyrrolidinones.

-

Chemoenzymatic Methods: Lipase-catalyzed hydrolysis of racemic 2-Oxopyrrolidin-3-yl acetate or related esters can provide access to enantiomerically enriched 3-hydroxy-2-pyrrolidinone and the remaining enantiomer of the acetate.[2] This method offers a green and highly selective alternative to classical resolution techniques.

Workflow for Chemoenzymatic Resolution

Application in Pharmaceutical Synthesis

The pyrrolidinone scaffold is a cornerstone in the architecture of many blockbuster drugs. While direct utilization of 2-Oxopyrrolidin-3-yl acetate as a key intermediate can be proprietary, the closely related 3-hydroxy-2-pyrrolidinone and other 3-substituted pyrrolidinones are well-documented precursors in the synthesis of several important antiepileptic drugs.

Relevance to Racetam Antiepileptics

The racetam class of drugs, known for their cognitive-enhancing and anticonvulsant properties, frequently incorporates the 2-pyrrolidinone core.

-

Levetiracetam: The synthesis of Levetiracetam, a widely prescribed antiepileptic, often proceeds through intermediates that share the 2-pyrrolidinone skeleton.[2][7][8] While not directly employing 2-Oxopyrrolidin-3-yl acetate, the synthetic strategies for the core ring system are highly relevant.

-

Brivaracetam: Brivaracetam, a newer generation antiepileptic, also features a substituted pyrrolidinone ring.[9][10][11] Its synthesis often involves the construction of a 4-substituted-2-pyrrolidinone, highlighting the modularity of synthetic approaches to this heterocyclic family.

The synthetic pathways developed for 2-Oxopyrrolidin-3-yl acetate and its precursor, 3-hydroxy-2-pyrrolidinone, provide valuable knowledge and practical methodologies that can be adapted for the synthesis of these and other structurally related pharmaceutical agents.

Data Summary and Characterization

Table 1: Spectroscopic Data for N-Substituted 3-Acetoxy-2-pyrrolidinones [2]

| Compound | 1H NMR (200 MHz, CDCl3), δ (ppm) | EIMS (m/z) |

| 3-Acetoxy-1-methyl-2-pyrrolidinone | 1.90–2.10 (m, 4H), 2.30–2.70 (m, 1H), 3.0 (s, 3H), 3.30–3.50 (m, 2H), 5.20 (t, 1H, J=7.0 Hz) | 157 [M+] |

| 3-Acetoxy-1-ethyl-2-pyrrolidinone | 1.20–1.30 (t, 3H, J=7.7 Hz), 1.85–1.95 (m, 1H), 2.15 (s, 3H), 2.45–2.60 (m, 1H), 3.40–3.60 (m, 4H), 5.2 (t, 1H, J=6.0 Hz) | 111 [M+ – 60] |

| 3-Acetoxy-1-benzyl-2-pyrrolidinone | 1.80–2.00 (m, 1H), 2.10 (s, 3H), 2.50–2.65 (m, 1H), 3.20–3.35 (m, 2H), 4.3 (d, 2H, J=8.5 Hz), 5.2 (t, 1H, J=6.6 Hz), 7.15–7.40 (m, 5H) | 173 [M+ – 60] |

Note: The fragmentation pattern in EIMS showing [M+ - 60] corresponds to the loss of acetic acid, a characteristic fragmentation for acetate esters.

Conclusion and Future Perspectives

2-Oxopyrrolidin-3-yl acetate, while perhaps not a household name in chemistry, represents a synthetically valuable and historically significant molecule. Its preparative routes have evolved from straightforward nucleophilic substitutions to sophisticated chemoenzymatic and asymmetric syntheses, mirroring the broader trends in organic chemistry towards efficiency, selectivity, and sustainability.

Its importance as a precursor to chiral 3-hydroxy-2-pyrrolidinones solidifies its role in modern drug discovery, particularly in the synthesis of neurologically active agents. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the development of novel and even more efficient syntheses of 2-Oxopyrrolidin-3-yl acetate and related 3-substituted pyrrolidinones will undoubtedly remain an active and important area of research. Future work will likely focus on catalytic asymmetric methods that avoid the need for chiral auxiliaries or resolutions, further streamlining the synthesis of these crucial building blocks.

References

-

Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2005). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 16(5), 959-967. [Link]

- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.

- Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (1999). 3-Substituted-2-pyrrolidinones: a new class of potent and broad-spectrum anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 9(6), 761-766.

- Kenda, B. M., Matagne, A. C., Talaga, P. E., & Klitgaard, H. V. (2004). Discovery of 4-substituted-pyrrolidin-2-one derivatives as new antiepileptic drugs. Journal of Medicinal Chemistry, 47(3), 530-549.

- Nicolas, J. M., Foidart, V., Kenda, B., & Michel, P. (2008). U.S. Patent No. 7,429,604. Washington, DC: U.S.

- Huang, P. Q., Zheng, X., & Wei, H. (2003). A flexible approach to (S)-3-hydroxy-2-pyrrolidinone and its N-alkyl derivatives from (S)-malic acid. Heterocycles, 60(8), 1833-1841.

- Kamath, P., Jadhav, V., & Lal, M. (2021). A Heterocycle-Heterocycle Interconversion Strategy for the Synthesis of 4,5-Disubstituted 3-Hydroxy-2-pyrrolidinones. Synlett, 32(12), 1146-1150.

- Lee, K., & Kim, D. (2006). U.S. Patent No. 7,652,152. Washington, DC: U.S.

- Zaragoza, F. (2003). Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone. Tetrahedron: Asymmetry, 14(14), 2035-2039.

- An alternate synthesis of levetiracetam. (2010).

- Total synthesis of levetiracetam. (2019). Organic & Biomolecular Chemistry, 17(10), 2770-2775.

- Zhang, T. T., Wei, K. F., Ru, G. X., Zhu, X. H., Xie, L. X., & Shen, W. B. (2023). A Heterocycle-Heterocycle Interconversion Strategy Provides 4,5-Disubstituted 3-Hydroxy-2-pyrrolidinones. Synlett, 34(02), 149-152.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).

- Levetiracetam Production Process. (2025). ChemAnalyst.

- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). ACS Omega, 7(3), 2485-2504.

- Intermediate for synthesizing brivaracetam and preparation method thereof. (2021). CN112341413A.

- An asymmetric synthesis of Levetiracetam. (n.d.).

- Total synthesis of levetiracetam. (2019). PubMed.

- Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. (2025). Request PDF.

- Preparation of 2-Pyrrolidone by Photocatalytic 3-Component Cyclization in Flow. (2021). Synfacts, 17(11), 1297.

- Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- 3-Hydroxy-N-Methylpyrrolidone and Prepar

- Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts. (n.d.).

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.).

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.).

- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv.

- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.). NIH.

- A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. (n.d.). PubMed.

- Design, Synthesis and Studies of Structure Activity Relationship of ÃÆ'ŽÂ³-butyrolactones for Evaluation of Analgesic Activity. (n.d.). Der Pharma Chemica.

- Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- Advances in Green Chemistry for Pharmaceutical Applic

- Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (n.d.).

- Pyrrolidinium Acetate (PyrrIL)

- Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (n.d.).

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.).

- 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.

- 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-broMo-1-Methylpyrrolidin-2-one synthesis. (n.d.). ChemicalBook.

- (+-)-3-methyl-2-pyrrolidinone. (n.d.). SpectraBase.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Ethyl 2-oxopyrrolidine-1-acet

Sources

- 1. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]

- 2. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Total synthesis of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Versatile Chiral Building Block

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Oxopyrrolidin-3-yl acetate

2-Oxopyrrolidin-3-yl acetate is a derivative of pyroglutamic acid, a compound of significant interest in medicinal chemistry and drug development. Pyroglutamic acid and its analogues serve as valuable chiral synthons for the asymmetric synthesis of bioactive molecules.[1] The precise structural characterization of these molecules is paramount to ensuring their purity, stability, and efficacy in downstream applications. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural verification of 2-Oxopyrrolidin-3-yl acetate.

As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive analysis. This approach not only outlines the expected data but also explains the underlying chemical principles, offering researchers a self-validating framework for interpreting their own experimental results.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Oxopyrrolidin-3-yl acetate possesses a γ-lactam (a five-membered cyclic amide) core, an N-H bond, and an acetate ester functional group. Each of these features imparts a unique and identifiable signature in its various spectra.

Molecular Formula: C₆H₉NO₃ Molecular Weight: 159.14 g/mol Monoisotopic Mass: 159.05824 Da

Caption: Molecular structure of 2-Oxopyrrolidin-3-yl acetate with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle.

Expertise in Practice: Causality of NMR Chemical Shifts

The predicted chemical shifts are not arbitrary; they are based on the inductive and anisotropic effects of neighboring functional groups. The electron-withdrawing nature of the lactam and ester carbonyls, along with the nitrogen and oxygen atoms, deshields adjacent nuclei, causing them to resonate at a higher frequency (further downfield).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| NH (N1) | ~7.0 - 8.0 | broad singlet | - | 1H | Amide protons are often broad due to quadrupole broadening from the nitrogen and chemical exchange. |

| CH (C3) | ~5.2 - 5.4 | dd | J ≈ 8.0, 6.0 | 1H | Significantly downfield due to the adjacent C=O and the deshielding effect of the acetate's oxygen atom. It is coupled to the two protons on C4. |

| CH₂ (C4) | ~2.2 - 2.5 | m | - | 2H | Diastereotopic protons adjacent to the chiral center (C3) and C5. They will show complex splitting patterns. |

| CH₂ (C5) | ~3.3 - 3.5 | t | J ≈ 7.0 | 2H | Downfield shift due to proximity to the electronegative nitrogen atom. Coupled to the C4 protons. |

| CH₃ (Acetate) | ~2.1 | s | - | 3H | A characteristic singlet for an acetate methyl group. |

Predicted spectra are based on data from analogous compounds such as 3-hydroxy-2-pyrrolidinone and various acetate esters.[2][3]

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Lactam, C2) | ~175 - 178 | Carbonyl carbon of the γ-lactam, highly deshielded. |

| C =O (Ester) | ~170 - 172 | Carbonyl carbon of the acetate group. |

| C H (C3) | ~70 - 75 | Carbon bearing the ester oxygen, significantly deshielded. |

| C H₂ (C5) | ~40 - 45 | Carbon adjacent to the nitrogen atom. |

| C H₂ (C4) | ~28 - 32 | Aliphatic carbon within the pyrrolidinone ring. |

| C H₃ (Acetate) | ~20 - 22 | Methyl carbon of the acetate group. |

Predictions are derived from established chemical shift ranges for lactams and esters.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise in Practice: Distinguishing Carbonyls

A key feature of the IR spectrum for this molecule is the presence of two distinct carbonyl (C=O) stretching frequencies. The lactam carbonyl typically absorbs at a lower wavenumber (around 1690 cm⁻¹) due to resonance with the nitrogen lone pair, which imparts more single-bond character. The ester carbonyl, with less resonance, appears at a higher wavenumber (around 1740 cm⁻¹). This distinction is a critical piece of evidence for the presence of both functional groups.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 (broad) | N-H Stretch | Secondary Amide (Lactam) |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1740 (strong) | C=O Stretch | Ester |

| ~1690 (strong) | C=O Stretch (Amide I band) | γ-Lactam |

| ~1370 | C-H Bend | Methyl (CH₃) |

| ~1240 (strong) | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 2-Oxopyrrolidin-3-yl acetate, electron ionization (EI) would likely induce several characteristic fragmentation pathways.

Expertise in Practice: Self-Validating Fragmentation

The fragmentation of 2-Oxopyrrolidin-3-yl acetate is a self-validating process. The molecular ion confirms the overall mass. The observation of a fragment corresponding to the loss of the acetyl group (m/z 116) and a fragment for the acetyl cation itself (m/z 43) provides complementary evidence for the acetate moiety. Similarly, cleavages within the pyrrolidinone ring are characteristic of γ-lactams and further corroborate the core structure.[8][9]

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺˙): m/z = 159

-

Loss of Acetyl Radical: A primary fragmentation would be the cleavage of the C-O bond to lose an acetyl radical (•COCH₃), resulting in a fragment at m/z 116 .

-

Loss of Ketene: A common rearrangement involves the loss of neutral ketene (CH₂=C=O) from the acetate group, leading to a fragment corresponding to the parent alcohol at m/z 101 .

-

Formation of Acetyl Cation: The formation of the highly stable acetyl cation (m/z 43 ) would be a very prominent peak, often the base peak for acetate esters.

-

Ring Cleavage: γ-lactams can undergo characteristic ring fragmentation. A common cleavage is the loss of CO followed by subsequent fragmentations. For example, cleavage of the N1-C2 and C3-C4 bonds could lead to smaller charged fragments.

Caption: Major predicted fragmentation pathways for 2-Oxopyrrolidin-3-yl acetate under EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Oxopyrrolidin-3-yl acetate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FTIR Sample Preparation and Acquisition (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[10]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Use a temperature program to elute the compound (e.g., ramp from 50°C to 250°C at 10°C/min).

-

MS Acquisition: The eluent from the GC is directed into the ion source of the mass spectrometer. Use a standard Electron Ionization (EI) source at 70 eV. Acquire mass spectra over a range of m/z 40-300.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of 2-Oxopyrrolidin-3-yl acetate is a synergistic process. NMR spectroscopy defines the carbon-hydrogen framework and stereochemical relationships. Infrared spectroscopy rapidly confirms the presence and nature of key functional groups—the lactam and ester carbonyls. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system, providing researchers and drug development professionals with a high degree of confidence in the identity, purity, and structure of this important chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-pyrroline-2-ones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1H NMR chemical shifts of 2-substituted pyrrolidino-Ih-C80 adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

ResearchGate. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. Retrieved from [Link]

- Panday, S.K., Prasad, J., & Dikshit, D.K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632.

-

SpectraBase. (n.d.). 1-Vinyl-2-pyrrolidinone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Lecture Notes. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Vinyl-2-pyrrolidinone 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

PubMed. (n.d.). 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of A3, experimental (green) and computational (black). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Oxopyrrolidin-1-yl)propyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). Determination of active ingredients in commercial insecticides using spectral characteristics of Fourier transform infrared spectroscopy (FTIR). Retrieved from [Link]

-

Scribd. (n.d.). Experiment 3: Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 2. 3-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

A Technical Guide to the Identification of Predicted Biological Targets for 2-Oxopyrrolidin-3-yl Acetate

Abstract

The 2-oxopyrrolidinyl scaffold is a privileged structural motif present in a diverse array of pharmacologically active compounds, suggesting a broad potential for biological activity. However, the specific molecular targets of many derivatives, including 2-Oxopyrrolidin-3-yl acetate, remain uncharacterized. This technical guide presents a comprehensive, multi-tiered strategy for the prediction, validation, and functional characterization of the biological targets of 2-Oxopyrrolidin-3-yl acetate. Designed for researchers in drug discovery and chemical biology, this document outlines a systematic workflow leveraging computational modeling, in vitro biochemical assays, and cell-based functional analyses. The methodologies described herein are grounded in established scientific principles to ensure a robust and validated approach to target deconvolution.

Introduction: The Enigma of 2-Oxopyrrolidin-3-yl Acetate

The pyrrolidinone core is a fundamental component in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and enzyme inhibitory effects.[1][2] The diverse pharmacology of these derivatives underscores the potential of novel analogs like 2-Oxopyrrolidin-3-yl acetate as therapeutic agents. However, without a clear understanding of its molecular targets, its therapeutic potential cannot be realized. This guide provides a roadmap for elucidating these targets, transforming a molecule of unknown function into a valuable tool for biological research and drug development.

Tier 1: In Silico Target Prediction - A Computational First Pass

The initial step in our target identification workflow is to leverage computational methods to generate a prioritized list of potential biological targets.[3][4] This in silico approach is cost-effective and allows for the rapid screening of vast biological target space.

Ligand-Based Virtual Screening

Given the prevalence of the pyrrolidinone scaffold in known drugs, a ligand-based approach is a logical starting point.[5] This method relies on the principle that structurally similar molecules often share similar biological targets.

Experimental Protocol: Ligand-Based Virtual Screening

-

Compound Preparation: Generate a 3D conformation of 2-Oxopyrrolidin-3-yl acetate using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Database Selection: Choose a comprehensive database of known bioactive compounds, such as ChEMBL or PubChem.

-

Similarity Search: Employ a 2D fingerprinting method (e.g., Tanimoto coefficient) to identify compounds in the selected database that are structurally similar to 2-Oxopyrrolidin-3-yl acetate.

-

Target Association: Compile a list of the known biological targets of the identified similar compounds.

-

Target Prioritization: Rank the potential targets based on the frequency of their association with the structurally similar compounds and the degree of structural similarity.

Structure-Based Virtual Screening (Reverse Docking)

To complement the ligand-based approach, structure-based virtual screening, also known as reverse docking, can be employed to predict the binding of 2-Oxopyrrolidin-3-yl acetate to a library of 3D protein structures.[5]

Experimental Protocol: Structure-Based Virtual Screening

-

Protein Structure Database: Utilize a database of protein structures, such as the Protein Data Bank (PDB).

-

Docking Software: Select a validated molecular docking program (e.g., AutoDock, Glide).[5]

-

Docking Simulation: Systematically dock the 3D structure of 2-Oxopyrrolidin-3-yl acetate into the binding sites of the proteins in the database.

-

Scoring and Ranking: Use a scoring function within the docking software to estimate the binding affinity of the compound for each protein. Rank the proteins based on their predicted binding scores.

-

Filtering and Analysis: Filter the results based on biological relevance and cross-reference with the findings from the ligand-based screening.

Workflow for In Silico Target Prediction

Caption: In Silico Target Prediction Workflow.

Tier 2: In Vitro Validation - Confirming a Direct Interaction

The prioritized list of putative targets from the in silico screening must be validated experimentally to confirm a direct physical interaction between 2-Oxopyrrolidin-3-yl acetate and the target proteins.[6][7]

Binding Assays

A variety of biophysical and biochemical assays can be used to measure the direct binding of a small molecule to a protein.

Table 1: Comparison of In Vitro Binding Assays

| Assay Technique | Principle | Throughput | Key Considerations |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Low to Medium | Requires protein immobilization; provides kinetic data (kon, koff). |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | Low | Gold standard for thermodynamics; requires larger amounts of protein. |

| Microscale Thermophoresis (MST) | Measures changes in molecular movement in a temperature gradient upon binding. | High | Low sample consumption; sensitive to buffer conditions. |

| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the target by the test compound. | High | Requires a suitable radioligand; sensitive. |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip.

-

Compound Dilution: Prepare a series of dilutions of 2-Oxopyrrolidin-3-yl acetate in a suitable running buffer.

-

Binding Measurement: Inject the compound dilutions over the sensor chip surface and measure the change in response units (RU) over time.

-

Data Analysis: Fit the binding data to a suitable model to determine the binding affinity (KD).

Enzyme Activity Assays

If a predicted target is an enzyme, its functional activity in the presence of 2-Oxopyrrolidin-3-yl acetate should be assessed.

Experimental Protocol: Generic Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine the enzyme, its substrate, and varying concentrations of 2-Oxopyrrolidin-3-yl acetate in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to determine the IC50 value.

Tier 3: Cell-Based Functional Analysis - Probing the Biological Consequences

Following in vitro validation, the next critical step is to determine if 2-Oxopyrrolidin-3-yl acetate engages its target in a cellular context and elicits a functional response.[8][9]

Target Engagement Assays